![molecular formula C15H10FNO B14745158 Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- CAS No. 1493-41-0](/img/structure/B14745158.png)
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical applications. The presence of the 4-fluorophenyl group enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-, the synthetic route may involve the reaction of 2-aminophenol with 4-fluorocinnamaldehyde under acidic or basic conditions. Catalysts such as zinc triflate in ethanol at reflux temperature can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-yielding and cost-effective methods. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or other bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzoxazole.
Substitution: Halogenated benzoxazole derivatives.
科学的研究の応用
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a fluorescent probe in analytical chemistry.
作用機序
The mechanism of action of benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues in proteins and engage in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound without the 4-fluorophenyl group.
2-(4-Butylphenyl)benzoxazole: A derivative with a butyl group instead of a fluorophenyl group.
2-(4-Methylphenyl)benzoxazole: A derivative with a methyl group.
Uniqueness
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is unique due to the presence of the 4-fluorophenyl group, which enhances its chemical reactivity and potential for biological activity. This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
1493-41-0 |
|---|---|
分子式 |
C15H10FNO |
分子量 |
239.24 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H |
InChIキー |
SXCDZRRNQFULCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


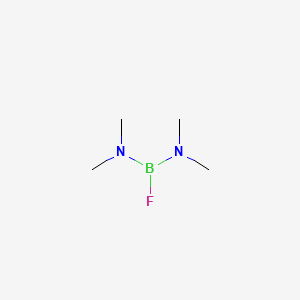
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)

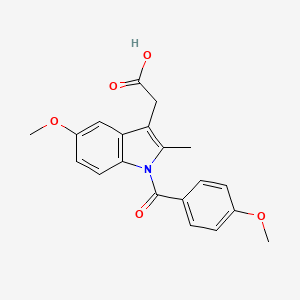
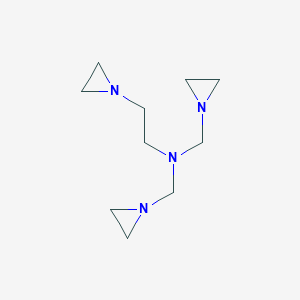
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
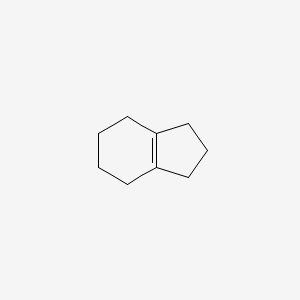
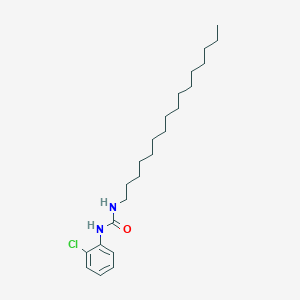


![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)


